3-Methyl-1-hexanol

Vapor Pressure Volatility Solvent Applications

3-Methyl-1-hexanol (CAS 13231-81-7) is a branched, primary aliphatic alcohol with the molecular formula C₇H₁₆O and a molecular weight of approximately 116.20 g/mol. It is structurally characterized by a hydroxyl group at the first position and a methyl branch at the third carbon of a six-carbon chain.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 13231-81-7
Cat. No. B083377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-hexanol
CAS13231-81-7
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCC(C)CCO
InChIInChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3
InChIKeyYGZVAQICDGBHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-hexanol (CAS 13231-81-7) Technical Baseline for Sourcing and Application


3-Methyl-1-hexanol (CAS 13231-81-7) is a branched, primary aliphatic alcohol with the molecular formula C₇H₁₆O and a molecular weight of approximately 116.20 g/mol . It is structurally characterized by a hydroxyl group at the first position and a methyl branch at the third carbon of a six-carbon chain [1]. This compound is typically supplied as a colorless to almost colorless clear liquid with a minimum purity of 97.0% as determined by gas chromatography (GC) . It is classified as a fatty alcohol and is known for its mild, pleasant odor and utility as a synthetic intermediate [2].

Why 3-Methyl-1-hexanol Cannot Be Readily Replaced by Generic C6 or C7 Alcohols


The presence of a methyl branch at the third carbon position in 3-methyl-1-hexanol fundamentally alters its physicochemical properties compared to its linear counterparts, such as 1-hexanol (C₆) or 1-heptanol (C₇) . This structural modification influences critical parameters including vapor pressure, boiling point, and partition coefficient (LogP), which in turn govern its behavior in applications ranging from volatile organic compound (VOC) profiles to solvent interactions [1]. For instance, the branched structure enhances solubility in organic solvents and modifies its olfactory profile, making it a distinct entity in fragrance and flavor formulations [2]. Furthermore, the compound's unique volatilome signature has been specifically identified in microbial systems, underscoring that its biological role and detectability are not interchangeable with other in-class alcohols [3].

Quantified Differentiation of 3-Methyl-1-hexanol: A Procurement-Focused Evidence Guide


Enhanced Volatility: Vapor Pressure Comparison with Linear 1-Heptanol

3-Methyl-1-hexanol exhibits a significantly higher vapor pressure compared to its linear structural isomer, 1-heptanol, despite having the same molecular formula (C₇H₁₆O). This difference is critical for applications where evaporation rate and headspace concentration are key parameters, such as in fragrance delivery, solvent-based coatings, or analytical method development (e.g., GC headspace analysis) [1].

Vapor Pressure Volatility Solvent Applications

Boiling Point Reduction: Impact of Methyl Branching on Distillation and Thermal Processing

The introduction of a methyl branch in 3-methyl-1-hexanol results in a notable depression of the normal boiling point relative to linear alcohols of similar molecular weight. This property is essential for processes involving thermal separation or purification, as it dictates the required energy input and can influence thermal stability profiles [1].

Boiling Point Distillation Thermal Stability Process Engineering

Partition Coefficient (LogP) and Implications for Solvent Selection

The experimental or predicted octanol-water partition coefficient (LogP) provides a quantitative measure of a compound's lipophilicity, which is a critical parameter for solvent selection, extraction efficiency, and understanding potential bioaccumulation. The branched structure of 3-methyl-1-hexanol yields a distinct LogP value compared to its linear counterparts [1].

LogP Lipophilicity Solvent Extraction Formulation

Biological Niche: Identification as a Specific Volatile Organic Compound (VOC) in Microbial Antagonism

3-Methyl-1-hexanol has been definitively identified and quantified as a component of the volatile organic compound (VOC) profile (volatilome) emitted by the biocontrol fungus Aureobasidium pullulans. This finding distinguishes it from a wide array of other alcohols that are not part of this specific microbial signature [1].

Volatilome Antifungal Activity Biocontrol Microbial Ecology

Disclaimer on High-Strength Differential Evidence

Based on a comprehensive review of the available scientific and technical literature, high-strength, direct, head-to-head comparative data (e.g., side-by-side studies of antifungal MIC values, olfactory threshold comparisons, or enantiomer-specific activity) for 3-methyl-1-hexanol against its closest analogs are extremely limited or absent from public, non-prohibited sources. The evidence presented in this guide relies on cross-study comparable data for fundamental physicochemical properties and class-level inference for a specific biological niche. Procurement decisions should be made with this context in mind.

Evidence Limitation Procurement Guidance

Evidence-Based Application Scenarios for 3-Methyl-1-hexanol (CAS 13231-81-7)


Analytical Standard for Volatilomics and Metabolomics Studies

Due to its confirmed identification in the volatilome of the biocontrol yeast Aureobasidium pullulans, 3-methyl-1-hexanol serves as a necessary reference standard for quantitative and qualitative analysis using SPME-GC-MS [1]. Laboratories engaged in plant pathology, microbial ecology, or postharvest biocontrol research will require the pure compound for accurate peak identification, calibration curve generation, and method validation when analyzing complex VOC samples from fungal cultures.

Precursor for Flavor and Fragrance Esters with Tailored Volatility

The higher vapor pressure of 3-methyl-1-hexanol compared to linear alcohols like 1-heptanol [1] makes it a strategic choice for synthesizing esters (e.g., 3-methylhexyl acetate or butyrate) intended for applications where rapid evaporation and distinct top-note character are desired in fragrance formulations. Its branched structure contributes to a unique olfactory profile compared to esters derived from linear alcohols [2].

Specialty Solvent for Organic Synthesis and Coatings

The combination of a moderate boiling point, defined LogP, and enhanced solubility in organic solvents due to its branched structure [1] positions 3-methyl-1-hexanol as a viable specialty solvent or co-solvent. It is particularly relevant in processes requiring a solvent with specific evaporation rates (faster than linear C7 alcohols) or in the formulation of coatings and adhesives where the branched chain can reduce viscosity or improve compatibility with other formulation components [2].

Synthetic Intermediate for Asymmetric Synthesis and Chiral Building Blocks

The commercial availability of enantiomerically pure forms of 3-methyl-1-hexanol, such as (R)-3-methyl-1-hexanol (CAS 86423-92-9) [1], establishes the racemic mixture as a cost-effective starting material for research into asymmetric synthesis. The compound's chiral center (at C3) makes it a valuable scaffold for the preparation of more complex chiral alcohols, pheromone components, or pharmaceutical intermediates where stereochemistry is critical [2].

Technical Documentation Hub

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